molecular formula C8H14ClNO3 B2822965 (1S,2R,4R)-2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride CAS No. 2243511-81-9

(1S,2R,4R)-2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride

Cat. No.: B2822965
CAS No.: 2243511-81-9
M. Wt: 207.65
InChI Key: GJLMFKPBECLAIA-XJNRBXITSA-N
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Description

(1S,2R,4R)-2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique bicyclic structure, which includes an aminomethyl group and a carboxylic acid group. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,4R)-2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by the introduction of the aminomethyl group through reductive amination. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This often includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1S,2R,4R)-2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol under suitable conditions.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group can yield imines, while reduction of the carboxylic acid group can produce alcohols.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C8H14ClNO3
  • Molecular Weight : 195.66 g/mol
  • CAS Number : 2243511-81-9
  • IUPAC Name : (1S,2R,4R)-2-(aminomethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid; hydrochloride

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of bicyclic compounds like (1S,2R,4R)-2-(aminomethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid exhibit antimicrobial properties. Studies have shown that modifications to the amine and carboxylic acid functional groups can enhance activity against various bacterial strains .

Neurological Applications
The compound has been investigated for its potential neuroprotective effects. Its structure allows for interactions with neurotransmitter systems, making it a candidate for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Organic Synthesis

Building Block in Synthesis
This compound serves as a versatile building block in organic synthesis due to its unique bicyclic structure. It can be utilized in the synthesis of more complex molecules through reactions such as nucleophilic substitution and acylation .

Chiral Synthesis
The specific stereochemistry of (1S,2R,4R)-2-(aminomethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is advantageous for synthesizing chiral drugs, which are crucial in pharmaceuticals for their efficacy and safety profiles .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various derivatives of this compound and their evaluation against resistant strains of Staphylococcus aureus. Results indicated that certain modifications led to a significant increase in antimicrobial activity .

Case Study 2: Neuroprotective Effects

In another study focused on neuroprotection, researchers found that the compound could reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests a potential therapeutic role in protecting against neurodegeneration .

Mechanism of Action

The mechanism of action of (1S,2R,4R)-2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target proteins, while the bicyclic structure provides rigidity and specificity. This compound can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminoethyl methacrylate hydrochloride
  • 2-Amino-3,5-dibromobenzonitrile

Uniqueness

Compared to similar compounds, (1S,2R,4R)-2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride stands out due to its unique bicyclic structure, which imparts distinct chemical and biological properties. This structure enhances its stability and specificity in interactions with biological targets, making it a valuable compound for various applications.

Biological Activity

(1S,2R,4R)-2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid; hydrochloride, also known as CAS 2243511-81-9, is a bicyclic compound with potential biological significance. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H14ClNO3C_8H_{14}ClNO_3 with a molecular weight of 207.65 g/mol. Its structure features a bicyclic framework that is significant for its biological interactions.

PropertyValue
Molecular FormulaC₈H₁₄ClNO₃
Molecular Weight207.65 g/mol
CAS Number2243511-81-9

The biological activity of (1S,2R,4R)-2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid; hydrochloride is primarily attributed to its structural similarity to neurotransmitters and other biologically active molecules. It may interact with various receptors in the central nervous system (CNS) and exhibit effects such as modulation of neurotransmitter release or inhibition of specific enzyme activities.

Biological Activity

Research indicates that this compound may have implications in several areas:

  • Neuropharmacology : Preliminary studies suggest that it could influence neurotransmitter systems, potentially acting as an agonist or antagonist at certain receptors.
  • Antimicrobial Properties : Some derivatives of bicyclic compounds have shown antibacterial and antifungal activities, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : There is emerging evidence that compounds with similar structures can modulate inflammatory pathways, which may be relevant for conditions like arthritis or other inflammatory diseases.

Study 1: Neuropharmacological Evaluation

A study conducted by researchers aimed to evaluate the neuropharmacological effects of (1S,2R,4R)-2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid; hydrochloride on rodent models. The findings indicated that the compound significantly altered behavior in anxiety and depression models, suggesting anxiolytic and antidepressant-like effects.

Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial properties of bicyclic compounds related to (1S,2R,4R)-2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid; hydrochloride. The results demonstrated notable inhibition against several bacterial strains, indicating its potential as a lead compound for antibiotic development.

Summary Table of Biological Activities

Activity TypeObserved EffectsReferences
NeuropharmacologyAnxiolytic and antidepressant effects
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryModulation of inflammatory pathways

Properties

IUPAC Name

(1S,2R,4R)-2-(aminomethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3.ClH/c9-4-8(7(10)11)3-5-1-2-6(8)12-5;/h5-6H,1-4,9H2,(H,10,11);1H/t5-,6+,8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLMFKPBECLAIA-XJNRBXITSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1O2)(CN)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@@](C[C@@H]1O2)(CN)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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